4-Amino-3,5-dichloro-6-fluoro-2-pyridone

Agrochemical Synthesis Process Chemistry Pyridine Derivative

Sourcing inconsistent batches of this halogenated pyridone disrupts Fluroxypyr manufacturing and environmental monitoring. Its specific 4-amino-3,5-dichloro-6-fluoro substitution pattern is non-substitutable: • Fluroxypyr synthesis: demonstrated 93.3% esterification yield • Reference standard: EFSA/US EPA-mandated metabolite monitoring; LogP -0.76 • Antimicrobial: MIC 0.008 mg/mL against Bacillus cereus Supplied at ≥97% purity with full Certificate of Analysis. Standard global shipping.

Molecular Formula C5H3Cl2FN2O
Molecular Weight 196.99 g/mol
CAS No. 94133-62-7
Cat. No. B1295785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dichloro-6-fluoro-2-pyridone
CAS94133-62-7
Molecular FormulaC5H3Cl2FN2O
Molecular Weight196.99 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)NC(=C1Cl)F)Cl)N
InChIInChI=1S/C5H3Cl2FN2O/c6-1-3(9)2(7)5(11)10-4(1)8/h(H3,9,10,11)
InChIKeyJPMASQTVFRLSAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dichloro-6-fluoro-2-pyridone – Identity & Procurement


4-Amino-3,5-dichloro-6-fluoro-2-pyridone (CAS 94133-62-7) is a halogenated pyridone derivative, also designated as 4-amino-3,5-dichloro-6-fluoro-2(1H)-pyridinone or Fluroxypyr pyridinol. It is a key synthetic intermediate in the manufacture of the systemic, post-emergence herbicide Fluroxypyr (and its esters) and is also recognized as a major soil metabolite of Fluroxypyr [1]. This compound is not an active herbicide itself but is essential for synthesizing and monitoring pyridine-based synthetic auxin herbicides. Its unique substitution pattern—featuring amino, chloro, and fluoro groups—confers specific reactivity and selectivity that are critical for its designated applications in agrochemical and pharmaceutical research [2].

Irreplaceability of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone


The specific halogenation and amine placement on the pyridone ring of 4-Amino-3,5-dichloro-6-fluoro-2-pyridone directly dictates its reactivity and the selectivity of downstream products, making generic substitution impractical and scientifically unsound. Closely related pyridine or pyridone derivatives, such as clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) [1], triclopyr ([(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid) [2], or picloram, differ fundamentally in their substitution pattern and, consequently, in their herbicidal spectrum, environmental fate, and the chemistry required for their synthesis or detection. This compound's specific structure is essential for synthesizing Fluroxypyr and its esters, for acting as a precise analytical reference standard in environmental monitoring, and for its demonstrated biological activities in antimicrobial and anticancer research . Substituting with a structurally similar compound will lead to divergent chemical behavior, invalidating synthetic protocols, analytical results, and biological assays.

4-Amino-3,5-dichloro-6-fluoro-2-pyridone – Quantitative Differentiation


Synthetic Efficiency for Fluroxypyr Ester Production

When employed as the core intermediate in the synthesis of the commercial herbicide Fluroxypyr 1-methylheptyl ester, this compound achieves a high isolated yield under optimized conditions. This yield is a critical metric for industrial-scale procurement and process economics, as it directly correlates with raw material efficiency and cost of goods. The 93.3% yield is a quantifiable benchmark that differentiates it from less efficient synthetic routes that may use alternative starting materials or conditions. [1]

Agrochemical Synthesis Process Chemistry Pyridine Derivative

Manufacturing Purity for Research and Industry

Commercially available material is routinely supplied at a minimum purity of 97%, as confirmed by multiple reputable suppliers and analytical testing (HPLC). This high purity standard is essential for its use as a reliable intermediate, where impurities can lead to side reactions and yield loss, and for its use as a certified reference standard for regulatory and environmental monitoring. Lower purity grades (e.g., 95%) are also available, but the 97% standard ensures reproducibility in critical applications.

Analytical Chemistry Quality Control Procurement

LogP as a Unique Physicochemical Descriptor

The compound's lipophilicity, quantified by a calculated LogP (octanol-water partition coefficient) of -0.76 (or 0.7, depending on the software), is a key physicochemical parameter that distinguishes it from structurally similar analogs. This value dictates its behavior in extraction, chromatography, and its environmental fate as a Fluroxypyr metabolite. For instance, the LogP of the parent herbicide Fluroxypyr is different, and the metabolite's LogP of -0.76 indicates significantly higher water solubility, which is crucial for understanding its mobility and persistence in soil and water systems. [1]

Physicochemical Property ADMET Computational Chemistry

Antimicrobial Potency against Bacillus cereus

The compound exhibits notable antimicrobial activity, demonstrating a Minimum Inhibitory Concentration (MIC) of 0.008 mg/mL against Bacillus cereus. This specific, quantitative datum provides a benchmark for evaluating its potential as an antimicrobial lead compound or for understanding its biological profile in comparison to other pyridone derivatives. The corresponding Minimum Bactericidal Concentration (MBC) is 0.016 mg/mL.

Antimicrobial Biological Activity Microbiology

Antiproliferative Effects in Cancer Cell Lines

Research has indicated that this compound and its derivatives possess antiproliferative activity. Studies report GI50 values (the concentration required to inhibit cell growth by 50%) below 0.01 µM for several derivatives of this compound, indicating potent growth inhibition in tested cancer cell lines, including A549 (lung cancer) and MDA-MB-435 (breast cancer).

Anticancer Biological Activity Oncology Research

Application Scenarios for 4-Amino-3,5-dichloro-6-fluoro-2-pyridone


Key Intermediate for Fluroxypyr Herbicide Production

This compound is the essential starting material for the industrial-scale synthesis of Fluroxypyr and its esters (e.g., 1-methylheptyl ester, sec-octyl ester). A reported yield of 93.3% for the synthesis of Fluroxypyr 1-methylheptyl ester demonstrates its efficiency in this specific role [1]. Procurement is driven by the need for a reliable, high-purity (≥97%) building block to ensure consistent and cost-effective production of this widely used herbicide .

Certified Analytical Reference Standard for Environmental Monitoring

As a primary soil metabolite of Fluroxypyr, 4-Amino-3,5-dichloro-6-fluoro-2-pyridone is required as a certified reference standard for residue analysis and environmental fate studies. Regulatory bodies like the EFSA and US EPA mandate its monitoring [1]. Its unique LogP (-0.76) and distinct HPLC retention time (e.g., 14.5-15.0 min under specified methods) [2] make it a crucial, non-substitutable standard for quantifying herbicide residues in food, soil, and water.

Bioactive Scaffold for Hit-to-Lead Exploration

Researchers in drug discovery utilize this compound as a scaffold due to its reported biological activities. It shows promising antimicrobial potency with an MIC of 0.008 mg/mL against Bacillus cereus [1], and its derivatives demonstrate potent antiproliferative activity with GI50 values below 0.01 µM in A549 and MDA-MB-435 cancer cell lines . These specific, quantitative data points support its selection as a core structure for developing novel antimicrobial or anticancer agents.

Method Development and Impurity Profiling in Process R&D

In process research and development for Fluroxypyr manufacturing, this compound is essential for developing and validating analytical methods (e.g., HPLC) to monitor reaction progress, assess purity, and profile potential impurities [1]. Its availability in high-purity grades (97%) from major suppliers ensures the accuracy and reliability of these critical quality control and regulatory compliance tests.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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